molecular formula C20H25FN4O2 B2538753 N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226456-84-3

N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2538753
CAS No.: 1226456-84-3
M. Wt: 372.444
InChI Key: IVRQIEYWDBBBTI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C20H25FN4O2 and its molecular weight is 372.444. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C18H23FN4O2
  • Molecular Weight : 348.40 g/mol
  • CAS Number : Not explicitly listed in the provided sources.

The compound primarily interacts with various neurotransmitter receptors, particularly the serotonin (5-HT) receptors. It has been identified as a potent inverse agonist for the 5-HT2A receptor, which plays a crucial role in mediating several neuropsychiatric effects.

Pharmacological Effects

  • Receptor Binding :
    • Exhibits high affinity for the 5-HT2A receptor, competing effectively against known agonists.
    • Modulates neurotransmission, influencing behaviors related to anxiety and mood disorders.
  • Behavioral Studies :
    • In animal models, administration of this compound has shown significant effects on reducing hyperactivity induced by NMDA receptor antagonists, indicating potential anxiolytic properties .
  • Efficacy in Disorders :
    • The compound has been evaluated for its effectiveness in treating conditions such as schizophrenia and depression due to its action on serotonergic pathways.

Study 1: Efficacy in Animal Models

A study conducted by researchers at [source] demonstrated that the compound significantly reduced head-twitch responses in rats induced by 5-HT2A receptor agonists. The observed effects were dose-dependent, with a notable reduction at doses ranging from 3 to 10 mg/kg. This suggests potential utility in managing disorders characterized by heightened serotonergic activity.

Study 2: Neuropharmacological Profile

Another investigation assessed the neuropharmacological profile of the compound using behavioral assays. Results indicated that it effectively mitigated prepulse inhibition deficits in mice, a model often used to study sensory processing and cognitive function. These findings support the hypothesis that this compound may have therapeutic implications for schizophrenia and related disorders .

Comparative Analysis with Related Compounds

Compound NamePrimary ActivityReceptor AffinityObserved Effects
This compoundInverse agonistHigh for 5-HT2AReduced hyperactivity, anxiolytic effects
ACP-103 (related compound)Inverse agonistHigh for 5-HT2AAttenuated head-twitch behavior
Other piperidine derivativesVariousVariableMixed effects on anxiety and cognition

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-14-8-10-25(11-9-14)20-22-15(2)12-18(23-20)27-13-19(26)24(3)17-6-4-16(21)5-7-17/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQIEYWDBBBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)N(C)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.